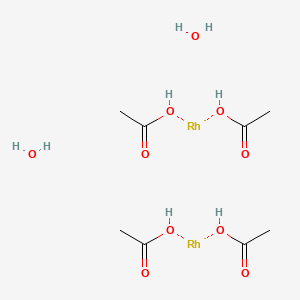

Acetic acid;rhodium;dihydrate

Description

Historical Development and Fundamental Significance of Dirhodium(II) Paddlewheel Complexes in Organometallic Chemistry and Catalysis

The journey of dirhodium(II) carboxylates, particularly dirhodium tetraacetate, into the forefront of synthetic organic chemistry was significantly propelled by the pioneering work of Teyssié and his colleagues. chemeurope.comnih.gov Their initial explorations unveiled the vast catalytic potential of these compounds, leading to the rapid development of a wide array of successful organic transformations. chemeurope.com

At the heart of their significance lies the distinctive "paddlewheel" structure, which consists of a dirhodium core (Rh₂⁴⁺) bridged by four carboxylate ligands. researchgate.netsnnu.edu.cn This arrangement creates a lantern-like framework with two rhodium atoms joined by a formal single bond, leaving open axial positions that are crucial for substrate binding and catalysis. snnu.edu.cnresearchgate.net These complexes are exceptionally stable, even to heat, moisture, and the ambient atmosphere, yet they are highly active catalysts, especially for the decomposition of diazo compounds to form rhodium carbenoids. nih.gov These reactive intermediates are key to a range of highly selective reactions, including cyclopropanation, C-H functionalization, and ylide formation. nih.govnih.gov The development of chiral dirhodium(II) paddlewheel complexes has been a major area of interest, enabling asymmetric catalysis for these important transformations. nih.govnih.gov

The fundamental importance of these complexes extends beyond catalysis. They serve as valuable models for understanding metal-metal interactions and have been utilized as building blocks for creating larger supramolecular structures, coordination polymers, and metal-organic frameworks (MOFs). researchgate.netnih.gov

Overview of the Unique Structural Motif of Acetic acid;rhodium;dihydrate within Bimetallic Frameworks

The structure of dirhodium(II) tetraacetate dihydrate, with the chemical formula C₈H₁₆O₁₀Rh₂, is a classic example of the paddlewheel architecture. chemeurope.comwikimedia.org It features a pair of rhodium atoms, each exhibiting an essentially octahedral coordination geometry. iucr.org The two rhodium atoms are bridged by four acetate (B1210297) (CH₃COO⁻) ligands. iucr.orgwikipedia.org The coordination sphere of each rhodium atom is completed by an oxygen atom from each of the four acetate groups, the other rhodium atom, and an axially coordinated water molecule. iucr.orgwikipedia.org

A defining feature of this structure is the Rh-Rh bond, which has a length of approximately 2.3855 Å. iucr.org This distance is indicative of a multiple (as opposed to single) metal-metal bond, a subject of significant interest in inorganic chemistry. iucr.org The water molecules occupy the axial positions and can be substituted by other Lewis bases, which allows for the fine-tuning of the catalyst's reactivity. wikipedia.org The length of the rhodium-rhodium bond is sensitive to the nature of these axial ligands and can vary. researchgate.netresearchgate.net The entire molecule possesses a distinctive lantern-like shape. rsc.org

Single-crystal X-ray diffraction studies have provided precise data on the crystal and molecular structure of dirhodium tetraacetate dihydrate. wikimedia.orgiucr.org

| Crystallographic Data for Dirhodium(II) Tetraacetate Dihydrate | |

| Crystal System | Monoclinic wikipedia.org |

| Space Group | C2/c iucr.orgwikipedia.org |

| Rh-Rh Bond Length (Å) | 2.3855 (5) iucr.org |

| Coordination Geometry | Octahedral iucr.org |

| Axial Ligands | Two water molecules (H₂O) iucr.orgwikipedia.org |

This table summarizes key crystallographic data for dirhodium(II) tetraacetate dihydrate based on published research. iucr.orgwikipedia.org

Scope of Academic Research Focus on Dirhodium(II) Tetraacetate Systems

Academic research on dirhodium(II) tetraacetate and its derivatives is extensive and multifaceted, reflecting its versatility as a catalyst and a structural motif. A primary focus has been its application in organic synthesis, where it catalyzes a broad spectrum of reactions. acs.org Dirhodium(II) tetraacetate is particularly renowned for its ability to promote carbene transfer reactions from diazo compounds. chemeurope.comnih.gov

Key areas of catalytic research include:

Cyclopropanation: It is a highly effective catalyst for both intramolecular and intermolecular cyclopropanation of alkenes. chemeurope.com

C-H Insertion/Functionalization: It facilitates the insertion of carbenes into aliphatic and aromatic C-H bonds, providing a powerful method for synthesizing diverse organic compounds. chemeurope.comnih.govnih.gov This has become a major field of study, with dirhodium catalysts enabling site-selective and stereoselective functionalization. nih.gov

X-H Insertion (X = N, S, O): The catalyst promotes insertion reactions into the bonds of heteroatoms like nitrogen, sulfur, and oxygen. chemeurope.com

Ylide Formation: It is used to generate ylides, which can then undergo subsequent reactions. nih.gov

Cycloaddition Reactions: It serves as an efficient catalyst for various cycloaddition reactions, including 1,3-dipolar cycloadditions. chemeurope.com

Oxidation Reactions: Dirhodium carboxylates, including the acetate, can act as catalysts for the oxidation of alcohols. chemeurope.comacs.org

| Catalytic Applications of Dirhodium(II) Tetraacetate | Description | References |

| Cyclopropanation | Formation of cyclopropane (B1198618) rings from alkenes and diazo compounds. | chemeurope.com |

| C-H Functionalization | Insertion of a carbene into a carbon-hydrogen bond. | chemeurope.comnih.gov |

| X-H Insertion | Insertion of a carbene into a heteroatom-hydrogen bond (N-H, O-H, S-H). | chemeurope.com |

| Aromatic Cycloaddition | Addition reactions involving aromatic systems. | chemeurope.com |

| Oxidation of Alcohols | Catalyzes the conversion of alcohols to aldehydes or ketones. | chemeurope.com |

Beyond catalysis, research has delved into modifying the parent dirhodium tetraacetate structure. Ligand exchange reactions, where the acetate groups are replaced by other carboxylates or chiral carboxamidates, have been instrumental in developing a vast library of catalysts with tailored reactivity and selectivity. nih.govresearchgate.netnih.gov This has been particularly impactful in the field of asymmetric catalysis. nih.govmdpi.com

Furthermore, the interaction of dirhodium(II) tetraacetate with biological molecules has been an area of investigation. Studies have explored its binding to amino acids, such as cysteine and S-methyl-L-cysteine, and to DNA. rsc.orgacs.orgtandfonline.com These investigations are partly motivated by the observed antitumor activity of dirhodium(II) carboxylates, which may be related to their ability to interact with enzymes and nucleic acids. acs.orgnih.gov

Properties

IUPAC Name |

acetic acid;rhodium;dihydrate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/4C2H4O2.2H2O.2Rh/c4*1-2(3)4;;;;/h4*1H3,(H,3,4);2*1H2;; | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWUYGTHHMMAUSW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)O.CC(=O)O.CC(=O)O.CC(=O)O.O.O.[Rh].[Rh] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H20O10Rh2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

482.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Dirhodium Ii Tetraacetate Dihydrate and Analogues

Traditional Synthesis Routes from Rhodium(III) Precursors

The most common and historically significant method for synthesizing dirhodium(II) tetraacetate involves the reduction of a rhodium(III) salt in the presence of an acetate (B1210297) source.

The choice of reaction medium and reducing agent is critical for the successful synthesis of the dirhodium(II) core. Alcohols, particularly ethanol (B145695), are frequently used and serve a dual purpose as both solvent and reductant. nih.govdoi.org The reduction potential of the Rh(III)/Rh(II) couple is such that alcohols can effectively reduce the metal center under acidic conditions. nih.gov The reaction is typically performed by refluxing the rhodium(III) chloride hydrate (B1144303) in an ethanol/acetic acid mixture with sodium acetate. nih.gov

The conditions must be carefully controlled to prevent the over-reduction of rhodium to its metallic state (Rh(0)), which presents as an undesirable black precipitate. nih.govacs.org The balance between the reducing power of the medium and the rate of complexation is therefore crucial for achieving high yields of the desired Rh(II) dimer. nih.gov

Table 1: Comparison of Reaction Components in Traditional Synthesis

| Component | Role in Synthesis | Common Examples | Reference |

|---|---|---|---|

| Rhodium Precursor | Source of rhodium ions | Hydrated Rhodium(III) Chloride (RhCl₃·xH₂O) | nih.govwikipedia.org |

| Solvent/Reducing Agent | Dissolves reactants and reduces Rh(III) to Rh(II) | Ethanol, Methanol | nih.govdoi.org |

| Carboxylate Source | Provides bridging ligands | Acetic Acid, Sodium Acetate | nih.gov |

| Additives | Can suppress over-reduction and improve yield | Lithium Chloride (LiCl), Lithium Carbonate (Li₂CO₃) | nih.gov |

Ligand Metathesis and Exchange Reactions for Carboxylate Variation

A key feature of dirhodium(II) tetraacetate is its ability to undergo ligand exchange, allowing for the synthesis of a vast family of analogues with tailored electronic and steric properties. This is typically achieved by substituting the acetate groups with other carboxylic acids.

Homoleptic complexes, where all four bridging ligands are identical, are prepared by a straightforward ligand substitution reaction. This is generally accomplished by heating a suspension of dirhodium(II) tetraacetate in an excess of the desired carboxylic acid. The reaction is driven to completion by the high concentration of the new acid, often with the removal of the displaced acetic acid. This method has been successfully used to prepare a wide range of dirhodium(II) tetracarboxylates, including those with longer alkyl chains or more sterically demanding groups. nih.gov The yields for these exchange reactions are often nearly quantitative. wikipedia.org

The synthesis of heteroleptic, or mixed-ligand, dirhodium(II) carboxylates offers a route to fine-tune the properties of the catalyst. These complexes, containing a combination of different carboxylate ligands, can be prepared through carefully controlled reaction conditions. For instance, reacting dirhodium tetraacetate with a stoichiometric amount of a different carboxylic acid can lead to partially substituted products. Research has shown that cis-dicarboxylato-substituted complexes can be formed, indicating a stepwise substitution mechanism. unina.it The formation of these complexes highlights the nuanced reactivity of the dirhodium core and provides a pathway to catalysts with unique stereoelectronic profiles.

Table 2: Examples of Dirhodium(II) Carboxylates via Ligand Exchange

| Parent Complex | Exchanging Carboxylic Acid | Resulting Complex | Reference |

|---|---|---|---|

| Dirhodium(II) tetraacetate | Trifluoroacetic acid | Dirhodium(II) tetra(trifluoroacetate) | nih.gov |

| Dirhodium(II) tetraacetate | Triphenylacetic acid | Dirhodium(II) tetra(triphenylacetate) | acs.org |

| Dirhodium(II) tetraacetate | α,α,α′,α′-tetramethyl-1,3-benzenedipropionic acid (H₂esp) | Dirhodium(II) bis(esp) [Rh₂(esp)₂] | nih.gov |

| Dirhodium(II) tetraacetate | Methyl 2-pyrrolidone-5(R)-carboxylate | Dirhodium(II) tetrakis[methyl 2-pyrrolidone-5(R)-carboxylate] | orgsyn.org |

Optimization of Synthetic Protocols for High Purity and Yield

Maximizing the yield and purity of dirhodium(II) tetraacetate and its analogues is a key objective for practical applications. Research has focused on mitigating side reactions and streamlining the synthesis. A significant challenge in the reductive synthesis from RhCl₃ is the formation of rhodium(0) nanoparticles due to over-reduction, particularly under basic conditions. nih.gov

Recent advancements have shown that the use of specific inorganic additives, such as lithium chloride and lithium carbonate, can dramatically suppress this over-reduction. nih.govacs.org This allows for a much more efficient reaction, enabling the synthesis to proceed with a significantly lower excess of the carboxylate ligand—reducing it by two orders of magnitude in some cases. acs.org This "inorganic additive-assisted" protocol represents a milder and more direct synthesis from RhCl₃·xH₂O, providing important rhodium(II) catalysts in a single, high-yield operation. acs.org Purification of the final product is often achieved through chromatography or recrystallization to yield the characteristic emerald-green crystals of the dihydrate complex. orgsyn.org

Advanced Structural and Electronic Characterization of Acetic Acid;rhodium;dihydrate Complexes

Crystallographic Analysis of the Dirhodium Paddlewheel Core

Single-crystal X-ray diffraction has been instrumental in elucidating the three-dimensional structure of rhodium(II) acetate (B1210297) dihydrate and its various adducts. iucr.org The compound crystallizes in the monoclinic space group C2/c. iucr.org The fundamental structure consists of a dirhodium core bridged by four acetate ligands, creating the characteristic paddlewheel framework. wikipedia.orgnih.gov In the dihydrate form, a water molecule coordinates to each rhodium atom at the axial positions, completing a distorted octahedral geometry around each metal center. iucr.orgwikipedia.orgchemeurope.com

The versatility of the dirhodium core allows for the substitution of the axial water ligands with a variety of other Lewis bases. For instance, adducts with 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) have been synthesized and characterized, where the DBU ligand coordinates to the axial sites through its imido-nitrogen atom. mdpi.com Similarly, adducts with dimethylformamide (DMF) have been studied, revealing the coordination of the DMF molecule to the rhodium atoms. researchgate.net These studies demonstrate that the dirhodium tetraacetate nucleus can accommodate a wide array of axial ligands. researchgate.net

The crystal packing of these adducts can be influenced by intermolecular interactions, such as hydrogen bonding between the acetate oxygen atoms and hydrogen atoms of solvent molecules or other ligands. iucr.orgmdpi.com For example, in the crystal structure of an adduct with DBU, intermolecular C–H···O interactions with chloroform (B151607) solvent molecules were observed. mdpi.com

A key feature of the dirhodium(II) acetate structure is the rhodium-rhodium (Rh-Rh) bond. Single-crystal X-ray diffraction studies have precisely measured this bond length to be approximately 2.3855 Å in the dihydrate. iucr.org This short distance is indicative of a significant metal-metal bonding interaction. iucr.org The Rh-Rh bond length is sensitive to the nature of the axial ligands. researchgate.net For example, in an adduct with DBU, the Rh-Rh bond distance was found to be slightly longer, at 2.4108(3) Å. mdpi.com The nature of the bridging carboxylate ligand can also influence this distance. researchgate.net

The coordination environment around each rhodium atom is a distorted octahedron. iucr.orgwikipedia.org The equatorial plane is defined by four oxygen atoms from the bridging acetate ligands. The average rhodium-oxygen (Rh-O) bond lengths in these equatorial positions are typically in the range of 2.03-2.05 Å. researchgate.netuni-konstanz.de The axial positions are occupied by the water molecules in the dihydrate or by other Lewis bases in adducts. The rhodium-axial ligand bond distance varies depending on the ligand; for instance, the Rh-N bond length in a DBU adduct is 2.2681(3) Å. mdpi.com

The acetate ligands bridge the two rhodium atoms, with each rhodium atom being bonded to four oxygen atoms from four different acetate groups. wikipedia.org The geometry of these bridging ligands is also well-defined by crystallographic analysis.

Table 1: Selected Crystallographic Data for Rhodium(II) Acetate Dihydrate and an Adduct

| Parameter | Rhodium(II) Acetate Dihydrate iucr.org | [Rh₂(μ-O₂CCH₃)₄(DBU)₂] mdpi.com |

| Crystal System | Monoclinic | Monoclinic |

| Space Group | C2/c | P2₁/n |

| Rh-Rh Bond Length (Å) | 2.3855(5) | 2.4108(3) |

| Average Rh-O (equatorial) Bond Length (Å) | ~2.04 | ~2.04 |

| Rh-Axial Ligand Bond Length (Å) | Rh-OH₂ not specified | Rh-N = 2.2681(3) |

Spectroscopic Probes of Electronic Structure and Ligand Field Effects

Spectroscopic techniques are powerful tools for investigating the electronic structure and bonding in rhodium(II) acetate complexes, both in the solid state and in solution. These methods provide insights into electronic transitions, the influence of ligands on the metal centers, and the dynamic behavior of these complexes.

UV-Vis spectroscopy is particularly useful for studying the electronic transitions within the dirhodium core. Rhodium(II) paddlewheel complexes typically exhibit characteristic absorption bands in the visible region. mdpi.com A prominent band, often observed between 600 nm and 700 nm, is assigned to the electronic transition from the π(Rh₂) highest occupied molecular orbital (HOMO) to the σ(Rh₂) lowest unoccupied molecular orbital (LUMO). mdpi.comnsf.gov Another higher energy band is often seen around 450 nm. mdpi.com

The position of these bands is sensitive to the nature of the axial ligands. nsf.gov Stronger σ-donating axial ligands cause a blue shift (a shift to higher energy or shorter wavelength) of the π* → σ* transition. nsf.gov This is because stronger axial coordination increases the energy gap between the HOMO and LUMO. nsf.gov The choice of solvent can also influence the UV-Vis spectrum, as solvent molecules can compete for the axial coordination sites. mdpi.com For example, in a study of a DBU adduct, the solvent with the lowest donor number, dichloromethane (B109758) (DCM), was used as a control to minimize this competition. mdpi.com

NMR spectroscopy is a versatile tool for characterizing the structure and dynamics of rhodium(II) acetate adducts in solution.

¹H NMR: In the ¹H NMR spectrum of rhodium(II) acetate adducts, the protons of the bridging acetate ligands typically appear as a singlet. mdpi.com For example, in a CDCl₃ solution of a DBU adduct, the methyl protons of the acetate groups show a singlet at 1.83 ppm. mdpi.com The signals for the protons of the axial ligands are also observed and can provide information about the coordination environment. mdpi.com

¹³C NMR: The ¹³C NMR spectrum provides information about the carbon framework of the complex. The carboxylate carbons of the bridging acetate ligands in a DBU adduct exhibit a signal around 191 ppm. mdpi.com The carbons of the axial ligands also give rise to characteristic signals. mdpi.comnih.gov For instance, the sp² hybridized carbon of the DBU ligand appears at approximately 166 ppm. mdpi.com

Other Nuclei (³¹P, ¹⁹F): While less common for the parent acetate complex, NMR of other nuclei like ³¹P and ¹⁹F is crucial for characterizing adducts with phosphorus- or fluorine-containing ligands. These spectra can confirm the coordination of the ligand and provide insights into the electronic effects of these ligands on the dirhodium core.

NMR studies can also reveal dynamic processes, such as ligand exchange. For example, in a study of a thiourea (B124793) adduct in DMSO-d₆, ¹³C NMR spectra indicated that the thiourea ligand was replaced by the solvent, which was then followed by the replacement of acetate ions by free thiourea. tandfonline.com The formation of 1:1 and 2:1 adducts with amine ligands in solution has been demonstrated through NMR titration experiments. researchgate.net

Table 2: Representative NMR Data for a Rhodium(II) Acetate Adduct

| Nucleus | Ligand | Chemical Shift (ppm) |

| ¹H | Bridging Acetate (CH₃) | 1.83 mdpi.com |

| ¹³C | Bridging Acetate (C=O) | 190.96 mdpi.com |

Infrared (IR) and Raman spectroscopy are used to probe the vibrational modes of the rhodium(II) acetate complex and its adducts, providing information about the bonding and functional groups present.

Infrared (IR) Spectroscopy: The IR spectrum of rhodium(II) acetate shows characteristic bands for the carboxylate groups. The positions of the asymmetric and symmetric C-O stretching vibrations are sensitive to the coordination mode of the acetate ligands. IR spectroscopy can also be used to confirm the presence of axial ligands. For example, in a thiourea adduct, a shift in the N-H vibrational frequency was consistent with sulfur coordination to the rhodium(II) center. tandfonline.com The thermal decomposition of rhodium(II) acetate has also been studied using IR spectroscopy to identify the products. researchgate.net

Raman Spectroscopy: Resonance Raman spectroscopy is a powerful technique for studying the Rh-Rh bond. The Rh-Rh stretching frequency, which is typically observed around 300 cm⁻¹, is sensitive to the bond order and the nature of the ligands. acs.orgresearchgate.net This technique has been used to investigate the relationship between the Rh-Rh stretching frequency and the bond order in one-electron-oxidized analogs of dirhodium complexes. acs.org

Theoretical Investigations of Electronic Configuration and Bonding

Theoretical and computational chemistry have become indispensable tools for elucidating the intricate electronic structures and bonding characteristics of complex molecules like acetic acid;rhodium;dihydrate, more formally known as dirhodium(II) tetraacetate dihydrate, [Rh₂(OAc)₄(H₂O)₂]. These methods provide insights that complement experimental data, offering a deeper understanding at the sub-atomic level.

Time-Dependent Density Functional Theory (TDDFT) for Absorption Spectra Interpretation

Time-Dependent Density Functional Theory (TDDFT) is a powerful computational method used to simulate and interpret the electronic absorption (UV-Vis) spectra of molecules. respectprogram.orgscience.gov For dirhodium(II) tetraacetate dihydrate, TDDFT calculations have been instrumental in assigning the electronic transitions responsible for its characteristic absorption bands. researchgate.netnih.gov

The electronic spectrum of [Rh₂(OAc)₄(H₂O)₂] and related adducts displays several bands in the visible and UV regions. A weak band often observed in the visible region (around 440-590 nm) is typically assigned to a π(Rh₂) → σ(Rh₂) transition. nih.govmdpi.com The axial coordination of ligands, such as water or other Lewis bases, can cause a blue shift in this band due to the destabilization (raising the energy) of the σ*(Rh₂) orbital. mdpi.com

More intense absorptions are found in the UV region. TDDFT calculations on various rhodium(II) acetate adducts have shown that strong UV bands can be attributed to σ(Rh₂⁴⁺) → σ*(Rh₂⁴⁺) transitions. nih.gov For example, in a study of methionine adducts of dirhodium tetraacetate, TDDFT calculations were used to identify the electronic transitions corresponding to observed UV absorption bands. nih.gov The simulated spectrum for a mono-methionine adduct showed an intense UV band at 272 nm, which corresponded well with the experimental data. nih.gov The accuracy of TDDFT in predicting absorption maxima can sometimes be limited, especially for certain classes of molecules, and may result in a systematic blue-shift compared to experimental values. researchgate.net Despite this, the method is invaluable for qualitative assignment and understanding the nature of the excited states. researchgate.netresearchgate.net

The table below presents a correlation between experimental absorption maxima and theoretical predictions from TDDFT calculations for dirhodium tetraacetate and its adducts.

| Complex | Experimental λmax (nm) | Calculated λmax (nm) | Assigned Transition | Source |

|---|---|---|---|---|

| [Rh₂(AcO)₄(H₂O)₂] | ~440 | N/A | π(Rh₂) → σ(Rh-Oeq) | nih.gov |

| cis-[Rh₂(4-Me-pf)₂(O₂CCF₃)₂] | 592 | N/A | π(Rh₂) → σ(Rh₂) | mdpi.com |

| cis-[Rh₂(4-Me-pf)₂(O₂CCF₃)₂(4-phpy)₂] | 515 | N/A | π(Rh₂) → σ(Rh₂) (blue-shifted) | mdpi.com |

| [Rh₂(AcO)₄(S-HMet)(H₂O)] | 283 | 272 | Mainly σ(Rh₂⁴⁺) → σ(Rh₂⁴⁺) | nih.gov |

| [Rh₂(AcO)₄(S-HMet)₂] | 307 | 301 | Mainly σ(Rh₂⁴⁺) → σ(Rh₂⁴⁺) | nih.gov |

Coordination Chemistry and Ligand Exchange Dynamics of Acetic Acid;rhodium;dihydrate

Axial Ligand Coordination and Lability Studies

The axial positions of the dirhodium(II) tetraacetate core are labile, meaning the coordinated water molecules can be readily exchanged for other Lewis bases. wikipedia.orgnih.gov This lability is a key feature of its chemistry, influencing its catalytic activity and its potential as a building block for larger molecular assemblies.

Kinetics and Thermodynamics of Axial Ligand Exchange Processes

The exchange of axial ligands on the dirhodium(II) tetraacetate core is a dynamic process that can be studied using various kinetic and thermodynamic techniques. The rates of these exchange reactions are typically fast, often occurring at room temperature. mdpi.com Computational studies, such as density functional theory (DFT), have been employed to investigate the mechanistic pathways of these substitution reactions, revealing that the process can be influenced by factors such as the nature of the incoming ligand and the solvent. cuni.cznih.gov For instance, the replacement of an axial water molecule by ammonia (B1221849) in a neutral solution is a mildly exoergic process with a relatively low activation barrier. cuni.cz

Influence of Axial Ligand Nature (e.g., Nitrogenous Ligands, Solvents) on Adduct Stability

The nature of the axial ligand significantly impacts the stability and properties of the resulting adduct. Nitrogenous ligands, such as amines and pyridines, form stable adducts with the dirhodium core. mdpi.comnih.govdoi.org The stoichiometry of these adducts can vary, with both 1:1 and 1:2 (dirhodium:ligand) species being observed depending on the molar ratio of the reactants. nih.govresearchgate.net The formation of the Rh-N bond can be observed and characterized using techniques like NMR spectroscopy. nih.govresearchgate.net

Solvents can also act as axial ligands. For example, dissolving dirhodium(II) tetraacetate in dioxane or dimethyl sulfoxide (B87167) (DMSO) leads to the formation of the corresponding axial adducts, Rh₂(OAc)₄(Diox)₂ and Rh₂(OAc)₄(Dmso)₂. bakhtiniada.ru The coordination of these solvent molecules to the rhodium centers has been confirmed by X-ray crystallography. bakhtiniada.ru The stability of these solvent adducts is generally lower than that of adducts with stronger Lewis bases like nitrogenous ligands.

Interactive Table: Selected Bond Lengths in Dirhodium(II) Acetate (B1210297) Adducts

| Adduct | Rh-Rh Distance (Å) | Rh-Axial Ligand Distance (Å) | Reference |

|---|---|---|---|

| [Rh₂(μ-O₂CCH₃)₄(H₂O)₂] | 2.39 | - | wikipedia.org |

| [Rh₂(μ-O₂CCH₃)₄(DBU)₂] | 2.4108(3) | 2.2681(3) (Rh-N) | mdpi.com |

| [Rh₂(μ-O₂CCMe₃)₄(DBU)₂] | 2.4143(2) | 2.2587(10) (Rh-N) | mdpi.com |

| [Rh₂(OAc)₄(Diox)₂] | 2.380(3) | 2.335(3) (Rh-O) | bakhtiniada.ru |

| [Rh₂(OAc)₄(Dmso)₂] | 2.4288(10) | 2.7258(10) (Rh-S) | bakhtiniada.ru |

Equatorial Ligand Substitution Reactions and their Impact on Reactivity

While axial ligand exchange is facile, substitution of the bridging acetate ligands in the equatorial positions is also possible, although it often requires more forcing conditions, such as elevated temperatures. mdpi.com This modification of the equatorial ligands provides a powerful tool to tune the electronic and steric properties of the dirhodium core, thereby influencing its reactivity.

Strategies for Modifying Bridging Acetate Ligands

One common strategy for modifying the bridging acetate ligands is through ligand exchange reactions with other carboxylic acids. chemeurope.com This allows for the introduction of a wide variety of functional groups into the equatorial positions. For instance, the reaction of dirhodium(II) tetraacetate with other carboxylates can proceed to near-quantitative yields. wikipedia.org Another approach involves the use of chelating dicarboxylates, which can replace two acetate ligands to form more rigid structures. rsc.org Computational studies have suggested that the substitution of a bridging acetate by a chelating nucleobase like adenine (B156593) or guanine (B1146940) proceeds through a multistep mechanism that involves the protonation of the leaving acetate group. rsc.orgrsc.org The reaction of dirhodium(II) tetraacetate with the amino acid methionine has been shown to result in the displacement of two acetate ligands and the formation of a stable complex where methionine acts as a tridentate ligand. nih.gov

Electronic and Steric Effects of Equatorial Ligand Variation on the Dirhodium Core

Varying the equatorial ligands has a profound impact on the electronic and steric properties of the dirhodium core. Electron-withdrawing groups on the carboxylate ligands can increase the electrophilicity of the rhodium centers, enhancing their catalytic activity in certain reactions. Conversely, electron-donating groups can increase the electron density on the rhodium atoms.

The steric bulk of the equatorial ligands also plays a crucial role in controlling the reactivity and selectivity of the complex. mdpi.com Bulky ligands can create a more hindered environment around the dirhodium core, which can influence substrate access to the catalytic sites. For example, in the adduct [Rh₂(μ-O₂CCMe₃)₄(DBU)₂], the bulky tert-butyl groups on the equatorial pivalate (B1233124) ligands influence the Rh-Rh-N bond angle, causing a greater deviation from ideal octahedral geometry compared to the acetate analogue. mdpi.com The interplay of these electronic and steric effects allows for the fine-tuning of the dirhodium complex for specific applications. researchgate.net

Formation of Polymeric and Supramolecular Assemblies through Ligand Bridges

The ability of dirhodium(II) carboxylates to coordinate ligands at their axial positions can be exploited to construct polymeric and supramolecular assemblies. When bifunctional ligands, which possess two or more donor atoms, are used, they can bridge multiple dirhodium units, leading to the formation of one-, two-, or three-dimensional coordination polymers.

A classic example is the use of pyrazine (B50134) as a bridging ligand, which connects dirhodium(II) carboxylate units into one-dimensional chains. acs.org Similarly, other nitrogen-containing ligands with multiple donor sites, such as 1,2-diazabicyclo acs.orgacs.orgacs.orgoctane and pyrimidine, have been shown to form 1:1 polymeric chains with rhodium(II) tetraacetate. nih.gov The nature of the bridging ligand and the carboxylate groups can influence the properties of the resulting polymers, such as their solubility and liquid-crystalline behavior. acs.org In some cases, even without explicit bridging ligands, intermolecular interactions between discrete dirhodium units can lead to the formation of "pseudo-polymeric" or supramolecular structures in the solid state. acs.org For instance, dirhodium carboxylate complexes without axial ligands can form polymeric structures where an oxygen atom from a neighboring molecule coordinates to an axial site. doi.org

Interactive Table: Examples of Polymeric and Supramolecular Assemblies

| Bridging Ligand | Resulting Structure | Reference |

|---|---|---|

| Pyrazine | 1-D Polymeric Chains | acs.org |

| 1,2-diazabicyclo acs.orgacs.orgacs.orgoctane | 1-D Polymeric Chains | nih.gov |

| Pyrimidine | 1-D Polymeric Chains | nih.gov |

| wikipedia.orgnih.govrsc.orgtriazine | 1-D Polymeric Chains | nih.gov |

| None (intermolecular coordination) | Pseudo-polymeric Systems | acs.orgdoi.org |

Catalytic Applications of Acetic Acid;rhodium;dihydrate in Organic Synthesis

Dirhodium(II) acetate (B1210297), often in its dihydrate form, serves as a highly effective catalyst for a wide range of organic transformations. Its primary role is to facilitate the generation of electrophilic rhodium carbene intermediates from diazo compounds. These transient species are pivotal in the formation of new carbon-carbon and carbon-heteroatom bonds through various reaction pathways, including carbene transfer reactions. The dirhodium(II) framework is particularly advantageous as it is amenable to ligand modification, which allows for fine-tuning of the catalyst's reactivity and selectivity. researchgate.net The paddlewheel structure of dirhodium(II) tetraacetate features vacant axial coordination sites on each rhodium atom, which are essential for the catalytic cycle involving carbene attachment. squ.edu.om

Dirhodium(II)-Catalyzed Carbene Transfer Reactions

Carbene transfer reactions catalyzed by dirhodium(II) complexes represent a cornerstone of modern synthetic chemistry. nih.gov These transformations are initiated by the reaction of a dirhodium(II) catalyst with a diazo compound. The catalyst acts as a Lewis acid, reacting with the diazo compound in an electrophilic manner. squ.edu.om This interaction leads to the formation of a metal-diazo complex, which then undergoes the rate-limiting extrusion of dinitrogen (N₂) to generate a highly reactive, electrophilic metal-stabilized carbene intermediate. squ.edu.omnih.gov This rhodium carbene is then transferred to a suitable substrate, such as an olefin or a C-H bond, to form the desired product and regenerate the dirhodium(II) catalyst, thus completing the catalytic cycle. squ.edu.om The versatility of these carbenes enables a diverse array of synthetically useful transformations, including cyclopropanation, C-H insertion, ylide formation, and aromatic cycloaddition. squ.edu.om

The decomposition of α-diazocarbonyl compounds is the critical first step in generating the key rhodium carbene intermediate. researchgate.net Dirhodium(II) tetraacetate is one of the most widely utilized and efficient catalysts for this transformation. squ.edu.om The generally accepted mechanism involves the electrophilic addition of the coordinatively unsaturated dirhodium(II) catalyst to the diazo compound. squ.edu.om This is followed by the irreversible, rate-limiting loss of dinitrogen to produce the metal carbene. nih.govresearchgate.net A study using a nitrogen-15 (B135050) kinetic isotope effect provided direct support for this mechanism, indicating extensive C-N bond fission in the transition state. nih.gov The electrophilicity of the resulting rhodium carbene is a defining characteristic, making it highly reactive toward electron-rich substrates. squ.edu.omnih.gov The stability and reactivity of the carbene can be modulated by the ligands on the dirhodium core, influencing the selectivity of subsequent reactions. researchgate.net

Intermolecular and Intramolecular C-H Insertion Reactions

One of the most powerful applications of rhodium carbenes is their ability to undergo insertion into carbon-hydrogen (C-H) bonds, a reaction that transforms typically inert C-H bonds into new C-C bonds. nih.gov Dirhodium tetracarboxylates are particularly effective catalysts for these reactions. nih.gov The process can occur in both an intermolecular and intramolecular fashion. In the intramolecular variant, the reaction is a powerful tool for constructing cyclic systems. nih.gov The electrophilic rhodium carbene intermediate attacks the C-H bond, leading to the formation of a new carbon-carbon bond and a carbon-hydrogen bond in a concerted, albeit asynchronous, process. wikipedia.org While early examples with simple catalysts like dirhodium(II) acetate often showed limited selectivity in intermolecular reactions with substrates containing multiple C-H bonds, significant progress has been made in controlling both the regioselectivity and stereoselectivity of these transformations. nih.gov

In intramolecular C-H insertion reactions, regioselectivity is often governed by the stability of the resulting ring structure. There is a strong kinetic preference for the formation of five-membered rings, which is a common outcome in these cyclization reactions. nih.govacs.org This preference makes the reaction a reliable method for synthesizing cyclopentane (B165970) derivatives and related five-membered heterocyclic systems. acs.orgorganic-chemistry.org For instance, α-aryl-α-diazo ketones can be efficiently cyclized in the presence of rhodium catalysts to produce α-aryl cyclopentanones. organic-chemistry.org The choice of ligands on the dirhodium catalyst can influence the regioselectivity; for example, rhodium(II) acetamidate was found to favor tertiary C-H insertion, while rhodium(II) perfluorobutyrate favored secondary C-H insertion in a model system. collectionscanada.gc.ca In some cases, electronic "activating groups" can be used to direct the insertion to specific C-H bonds by stabilizing the transition state. acs.org

The development of chiral dirhodium(II) catalysts has enabled highly stereoselective C-H insertion reactions. mdpi.com By replacing the acetate ligands with chiral carboxylates or carboxamidates, chemists can create a chiral environment around the reactive carbene center, influencing the stereochemical outcome of the insertion. nih.gov Catalysts such as the proline-derived Rh₂(S-DOSP)₄ and various tetrakis(triphenylcyclopropylcarboxylate) (TPCP) derivatives have proven to be highly effective for enantioselective C-H functionalization. nih.govwikipedia.org For example, the Rh₂(S-p-BrTPCP)₄ catalyst has been used for the C-H functionalization of p-isopropyltoluene with trichloroethyl phenyldiazoacetate, achieving an experimental enantiomeric ratio of 97.5:2.5. acs.org The sterically demanding catalyst Rh₂(S-TPPTTL)₄ has been successfully applied to the regio- and stereoselective C-H functionalization of silicon-substituted alkanes, producing stereodefined silacycloalkanes with high enantioselectivity and diastereoselectivity. nih.gov

| Catalyst | Substrate Type | Key Finding/Outcome | Enantioselectivity (ee) / Diastereomeric Ratio (dr) |

|---|---|---|---|

| Rh₂(S-DOSP)₄ | Alkanes, Electronically Activated Substrates | Effective for enantioselective intermolecular C-H insertion. nih.gov | High ee reported for various substrates. nih.gov |

| Rh₂(S-p-BrTPCP)₄ | p-Isopropyltoluene | Computational and experimental studies show high enantioselectivity. acs.org | 97.5:2.5 er (experimental) acs.org |

| Rh₂(S-TPPTTL)₄ | Silicon-substituted alkanes | Generates stereodefined silacycloalkanes with high stereocontrol. nih.gov | High ee and dr achieved. nih.gov |

| Rh₂(S-PTTL)₄ | Diazoacetoacetates | One of the early, highly effective chiral catalysts for enantioselective C-H insertion. nih.gov | High ee for various intramolecular reactions. nih.gov |

Olefin Cyclopropanation and Cyclopropenation

The reaction between a metal carbene and an alkene to form a cyclopropane (B1198618) is a classic and powerful transformation in organic synthesis. nih.gov Dirhodium(II) acetate is a highly efficient catalyst for the cyclopropanation of olefins with diazo compounds, particularly donor/acceptor carbenes derived from aryldiazoacetates. nih.govnih.gov The mechanism is believed to proceed through a concerted, asynchronous process. nih.gov This methodology is broadly applicable and provides access to a wide variety of substituted cyclopropanes, which are important structural motifs in natural products and pharmaceuticals. nih.govemory.edu The reaction can be performed under mild conditions and is compatible with a range of functional groups. While less common, cyclopropenation of alkynes can also be achieved using similar catalytic systems. mdpi.com

The true power of rhodium-catalyzed cyclopropanation lies in the ability to control its stereochemistry through the use of chiral catalysts. nih.gov By employing chiral dirhodium(II) tetracarboxylate catalysts, high levels of both diastereoselectivity and enantioselectivity can be achieved. nih.gov The choice of catalyst is crucial and often depends on the specific structures of the diazo compound and the olefin. nih.gov For example, in the asymmetric cyclopropanation of styrene (B11656) with aryldiazoacetates, the prolinate catalyst Rh₂(S-DOSP)₄ is often optimal for methyl or trimethylsilylethyl (TMSE) diazoesters, while catalysts like Rh₂(R-BPCP)₄ are better suited for trichloroethyl (TCE) diazoesters. nih.govnih.gov The steric and electronic properties of the catalyst's ligands create a chiral pocket that directs the approach of the olefin to the rhodium carbene, thereby controlling the stereochemical outcome of the reaction. acs.org This has allowed for the synthesis of diverse cyclopropane libraries with high enantiomeric purity. nih.gov

| Catalyst | Diazo Compound Type | Olefin | Enantioselectivity (ee) | Diastereomeric Ratio (dr) |

|---|---|---|---|---|

| Rh₂(S-DOSP)₄ | Methyl aryldiazoacetates | Styrene | Generally the most effective catalyst for high ee. nih.gov | High dr is routine. acs.org |

| Rh₂(S-DOSP)₄ | TMSE aryldiazoacetates | Styrene | Optimal catalyst in a comparative study. nih.gov | Not specified. |

| Rh₂(R-BPCP)₄ | TCE aryldiazoacetates | Styrene | 85-98% ee nih.gov | Not specified. |

| Rh₂(S-PTAD)₄ | ortho-Substituted aryldiazoacetates | Styrene | Provides high levels of enantioinduction. nih.gov | Not specified. |

| Rh₂(S-pPhTPCP)₄ | Donor/acceptor carbenes | Exocyclic Olefins | up to 99% ee acs.org | >20:1 dr acs.org |

Ylide Formation and Sigmatropic Rearrangements

Rhodium(II) acetate is a preeminent catalyst for the generation of onium ylides from diazocarbonyl compounds. These reactive intermediates, including oxonium, sulfonium (B1226848), and ammonium (B1175870) ylides, serve as pivotal precursors for subsequent sigmatropic rearrangements, which are powerful intramolecular processes for forming new carbon-carbon and carbon-heteroatom bonds. chemrxiv.org

The catalytic cycle typically begins with the reaction of rhodium(II) acetate with a diazo compound to form a rhodium carbene intermediate. This electrophilic species is then trapped by a Lewis basic heteroatom (such as oxygen in an ether or sulfur in a sulfide) present in the substrate to form a transient ylide. This ylide rapidly undergoes a concerted pericyclic rearrangement.

The most prevalent of these transformations is the rsc.orgacs.org-sigmatropic rearrangement. acs.org For instance, the Rh₂(OAc)₄-catalyzed reaction of α-diazo-β-keto esters containing an allylic ether moiety proceeds through an oxonium ylide, which then rearranges to stereoselectively produce highly functionalized tetrahydrofuran-3-ones. thieme-connect.com Similarly, the reaction between cyclopropenes and allylic or propargylic sulfides, catalyzed by Rh₂(OAc)₄, generates a sulfur ylide that undergoes a rsc.orgacs.org-sigmatropic rearrangement to afford complex sulfide (B99878) products in good to excellent yields. acs.orgnih.govresearchgate.net This particular transformation is often referred to as the Doyle-Kirmse reaction. chemrxiv.org

Beyond the common rsc.orgacs.org-rearrangement, rhodium(II) acetate also enables less common rsc.orgnih.gov- and nih.govrsc.org-sigmatropic shifts. chemrxiv.org Research has shown that strategically designed diazo arylidene succinimide (B58015) (DAS) derivatives bearing allyloxy or thioallyl groups can undergo regio-divergent intramolecular rearrangements. Under rhodium catalysis, these substrates form cyclic oxonium or sulfonium ylides that subsequently furnish chromene and thiochromene frameworks via rsc.orgnih.gov- or nih.govrsc.org-sigmatropic rearrangements. chemrxiv.org In some systems, catalyst control can dictate the reaction pathway; a rhodium catalyst may selectively promote a rsc.orgacs.org-rearrangement, whereas a copper catalyst can favor a rsc.orgnih.gov-rearrangement for the same indole-based substrate. nih.govnsf.gov

| Ylide Type | Rearrangement Type | Substrate(s) | Catalyst | Product Type | Ref. |

| Oxonium Ylide | rsc.orgacs.org-Sigmatropic | α-Diazo-β-keto ester | Rh₂(OAc)₄ | Tetrahydrofuran-3-one | thieme-connect.com |

| Sulfur Ylide | rsc.orgacs.org-Sigmatropic | Cyclopropene and Allylic Sulfide | Rh₂(OAc)₄ | Functionalized Sulfide | acs.org |

| Oxonium Ylide | rsc.orgnih.gov- & nih.govrsc.org-Sigmatropic | Allyloxy Diazo Succinimide | Rh₂(OAc)₄ | Chromene Derivative | chemrxiv.org |

| Oxonium Ylide | rsc.orgacs.org-Sigmatropic | Allylic Alcohol and Diazoacetate | Rh₂(S-DOSP)₄ | α-Hydroxycarboxylate | acs.org |

1,3-Dipolar Cycloaddition Reactions for Heterocyclic Synthesis

Rhodium(II) acetate is instrumental in facilitating 1,3-dipolar cycloaddition reactions, a cornerstone of heterocyclic chemistry. The catalyst promotes the decomposition of diazocarbonyl compounds to generate rhodium carbenes, which can then react with carbonyl or imine functionalities to form 1,3-dipoles, such as carbonyl ylides and azomethine ylides. illinois.eduresearchgate.net These dipoles are transient species that readily engage with a wide range of dipolarophiles in [3+2] cycloaddition reactions to construct five-membered heterocyclic rings. acs.orgnih.gov

Carbonyl ylides are the most prolifically used dipoles generated via this method. researchgate.net For example, the Rh₂(OAc)₄-catalyzed decomposition of δ- and ε-carbonyl-α-diazoketones in the presence of p-quinones leads to complex functionalized carbon frameworks through both C=O and C=C cycloaddition pathways. acs.org The reaction of diazoketones with cyclopropenes in the presence of rhodium(II) acetate also proceeds via a carbonyl ylide intermediate to form cycloadducts as single stereoisomers. nsc.ru The versatility of this reaction allows for the rapid construction of diverse and complex molecular skeletons, including those found in many natural products. illinois.edu

Azomethine ylides are another important class of 1,3-dipoles generated using rhodium(II) catalysis. These nitrogen-based dipoles are key intermediates for the synthesis of N-heterocycles, particularly substituted pyrrolidines, which are prevalent motifs in pharmaceuticals and natural products. acs.orgresearchgate.netmsu.edu The reaction typically involves the rhodium-catalyzed formation of a carbene from a diazomalonate, which then reacts with an imine to generate the azomethine ylide. This ylide subsequently undergoes a [3+2] cycloaddition with an alkene or another dipolarophile. researchgate.net

| 1,3-Dipole Type | Dipole Precursor(s) | Dipolarophile | Catalyst | Heterocyclic Product | Ref. |

| Carbonyl Ylide | Diazoketone | p-Quinone | Rh₂(OAc)₄ | Polycyclic Ether | acs.org |

| Carbonyl Ylide | Diazoketone | Cyclopropene | Rh₂(OAc)₄ | Fused Furan | nsc.ru |

| Azomethine Ylide | Diazomalonate + Imine | Benzaldehyde | Rh₂(OAc)₄ | Oxazolidine | researchgate.net |

| Carbonyl Ylide | Diazo Compound | Various Alkenes | Rhodium(II) complexes | Furan derivatives | illinois.edu |

Dirhodium(II)-Catalyzed Nitrene Transfer Reactions

Dirhodium(II) complexes, including rhodium(II) acetate, are powerful catalysts for nitrene transfer reactions, which are fundamental for C-N bond formation. These reactions involve the transfer of a nitrene group (the nitrogen analog of a carbene) from a precursor to an organic substrate. The process is believed to proceed through a highly reactive dirhodium-nitrene (or nitrenoid) intermediate. acs.orgnih.gov

The mechanism of these transformations, particularly for C-H amination, has been the subject of extensive study. Computational and experimental data suggest that the reaction proceeds via a concerted, asynchronous C-H insertion pathway, similar to the mechanism for rhodium-carbene transfer. nih.gov The electronic state of the dirhodium core—whether it is a Rh₂(II,II) or a mixed-valence Rh₂(II,III) species—can influence the nature of the nitrene intermediate and the reaction mechanism. acs.orgnih.gov For intermolecular reactions, stepwise radical pathways have also been proposed, with the chemoselectivity between amination (C-H insertion) and aziridination (alkene addition) being dependent on the steric and electronic properties of the rhodium catalyst's ligands. rsc.org

Intramolecular and Intermolecular N-H Insertion Reactions

One of the most direct applications of rhodium-catalyzed carbene chemistry is the insertion into nitrogen-hydrogen (N-H) bonds. Rhodium(II) acetate is an exceptionally effective catalyst for this transformation, providing a straightforward route to α-amino acid derivatives and peptides from diazo compounds and various amines, amides, or carbamates. semanticscholar.org

The reaction can be performed both inter- and intramolecularly. In a typical intermolecular reaction, a diazoester is decomposed by rhodium(II) acetate in the presence of an N-H containing compound, such as benzyl (B1604629) carbamate (B1207046). The resulting rhodium carbene is trapped by the amine, leading to the N-H insertion product in high yield. semanticscholar.org While achiral rhodium catalysts like Rh₂(OAc)₄ provide excellent yields, achieving high enantioselectivity typically requires the use of chiral dirhodium carboxylate catalysts. semanticscholar.org However, even with chiral catalysts, inducing high levels of stereoselectivity in intermolecular N-H insertions remains a challenge. semanticscholar.org A recently developed catalytic system combining Rh₂(OAc)₄ with a chiral silver(I) phosphate (B84403) complex has shown promise in achieving high enantioselectivity for N-H insertion into heteroaromatics like indoles. nih.gov

Intramolecular N-H insertion reactions are particularly valuable for the synthesis of nitrogen-containing heterocycles, such as piperidines. semanticscholar.org

| Reaction Type | Diazo Compound | N-H Substrate | Catalyst | Product | Yield (%) | ee (%) | Ref. |

| Intermolecular | Methyl 2-diazophenylacetate | Benzyl carbamate | Chiral Rh₂(II) catalysts | N-Benzyloxycarbonylphenylglycine methyl ester | 62-92 | <5 | semanticscholar.org |

| Intermolecular | Dimethyl α-diazobenzylphosphonate | Benzyl carbamate | Chiral Rh₂(II) catalysts | Aminophosphonate derivative | 63-96 | <10 | semanticscholar.org |

| Intramolecular | Diazoacetamide | (Forms piperidine (B6355638) ring) | Rh₂(mandelate)₂ | Piperidine derivative | 53 | 45 | semanticscholar.org |

| Intermolecular | Diazoester | Indole | Rh₂(OAc)₄ / [(S)-TRIP-Ag]₂ | N-substituted indole | up to 99 | up to 98 | nih.gov |

Synthesis of Nitrogen-Containing Heterocycles (e.g., Oxazolidinones)

The synthesis of nitrogen-containing heterocycles is a significant application of dirhodium(II)-catalyzed nitrene transfer reactions, primarily through intramolecular C-H amination. This strategy provides a powerful and atom-economical method for constructing cyclic amines from linear precursors. The reaction involves the generation of a rhodium nitrene intermediate, which then inserts into a C-H bond within the same molecule to forge the heterocyclic ring.

This methodology is particularly effective for synthesizing valuable five- and six-membered rings. For example, dirhodium-catalyzed amination of carbamate and sulfamate (B1201201) esters allows for the oxidative cyclization to form oxazolidinones and related heterocycles. nih.gov The reaction is highly versatile, tolerating a range of functional groups and enabling the functionalization of otherwise unreactive aliphatic C-H bonds. The choice of ligands on the dirhodium catalyst, such as the use of α,α,α′,α′-tetramethyl-1,3-benzenedipropanoate (esp), can significantly enhance catalyst performance and turnover numbers in these intramolecular amination reactions. nih.gov

Other Catalytic Transformations

Cycloisomerization Reactions

Dirhodium(II) catalysts are highly effective in promoting cycloisomerization reactions, which rearrange acyclic precursors into carbo- and heterocyclic structures in an atom-economical fashion. organic-chemistry.org Enynes are common substrates for these transformations, offering a versatile platform for the synthesis of complex molecular architectures. rsc.orgnih.gov

A significant breakthrough in this area is the dirhodium(II)-catalyzed asymmetric cycloisomerization of azaenynes. rsc.orgnih.govrsc.orgnih.govsemanticscholar.org This reaction, which was previously underdeveloped, provides access to a diverse array of centrally chiral isoindazole derivatives. rsc.orgnih.gov Using chiral dirhodium catalysts, these products can be obtained with high yields and excellent levels of diastereoselectivity (up to 99:1 d.r.) and enantioselectivity (up to 99:1 e.r.). nih.govrsc.orgnih.gov The reaction is challenging due to a strong background reaction that can lead to racemization and potential catalyst deactivation by the nitrogen atom in the substrate. rsc.orgnih.govrsc.orgnih.gov

The mechanism of enyne cycloisomerization can vary depending on the catalyst and substrate. For some rhodium(I)-catalyzed systems, the proposed mechanism involves oxidative cyclization to form a metallacyclopentane, followed by β-hydride elimination and reductive elimination. acs.org In other cases, particularly with terminal alkynes, the reaction may proceed through the formation of a rhodium vinylidene intermediate, which then undergoes a [2+2] cycloaddition with the alkene moiety, followed by ring-opening of the resulting rhodacyclobutane. organic-chemistry.org This mode of cycloisomerization provides rapid access to cyclic dienes. organic-chemistry.org

| Substrate Type | Catalyst System | Product Type | Key Features | Ref. |

| Azaenyne | Chiral Dirhodium(II) Carboxylates (e.g., Rh₂(S-BTPCP)₄) | Chiral Isoindazoles | Asymmetric; High d.r. and e.r. | nih.govrsc.org |

| 1,6-Enyne | [RhCl(COD)]₂ / Phosphine Ligand | Cyclic Dienes | Atom-economical; Vinylidene mechanism | organic-chemistry.org |

| 1,6-Enyne | Rhodium(I) complexes | Halogenated Cyclopentanes | Intramolecular halogen shift | acs.orgnih.gov |

| Terminal 1,6-Enyne | [Rh((S)-BINAP)]SbF₆ | Chiral Cyclopentanes | Asymmetric; Forms exocyclic methylene | nih.gov |

Hydrosilylation of Alkynes and Olefin Hydrogenation

While rhodium complexes are generally effective catalysts for hydrogenation and hydrosilylation reactions, the specific application of rhodium(II) acetate in these areas is noteworthy. wikipedia.org It participates in the addition of silicon hydrides across unsaturated carbon-carbon bonds and the reduction of olefins.

Hydrosilylation of Alkynes: Rhodium-catalyzed hydrosilylation of alkynes is a powerful method for the synthesis of vinylsilanes, which are valuable intermediates in organic synthesis. The reaction's stereochemical outcome (i.e., the formation of E- or Z-isomers) can often be controlled by the choice of catalyst and reaction conditions. nih.gov For instance, cationic rhodium species, which can be generated from rhodium precursors, have been shown to effect (E)-selective hydrosilylation in aqueous micellar systems. nih.govresearchgate.net The catalytic activity of various rhodium complexes has been investigated, demonstrating that the ligand environment around the rhodium center plays a crucial role in determining the selectivity and efficiency of the transformation. rsc.org Heterogeneous catalysts, where rhodium is supported on polymers, have also been developed to facilitate catalyst recovery and reuse, addressing the cost associated with precious metals. rsc.org

Olefin Hydrogenation: The hydrogenation of olefins, or the addition of hydrogen across a double bond, is a fundamental reaction in organic chemistry. Rhodium-based catalysts are among the most efficient for this purpose. Research has explored various rhodium complexes, including those with chiral ligands, to achieve asymmetric hydrogenation, producing chiral molecules with high enantioselectivity. nih.govresearchgate.net While Wilkinson's catalyst (RhCl(PPh₃)₃) is a classic example, other rhodium systems have been developed that operate in environmentally benign solvents like ionic liquids, allowing for catalyst recycling without significant loss of activity. rsc.org The protein environment in artificially created enzymes, where rhodium is incorporated into a protein scaffold like carbonic anhydrase, can induce stereoselectivity in the hydrogenation of olefins, favoring the formation of specific isomers. nih.gov

| Reaction | Catalyst System | Substrate Example | Product Type | Key Finding | Reference(s) |

| Hydrosilylation | [RhCl(nbd)]₂ / dppp (B1165662) in SDS micelles | Terminal Alkynes | (E)-Alkenylsilanes | Formation of a cationic rhodium species in anionic micelles leads to high (E)-selectivity. | nih.govresearchgate.net |

| Hydrogenation | Rhodium(I) bound to Carbonic Anhydrase | Stilbene | cis-Stilbene | The protein environment induces high stereoselectivity (cis:trans ≈ 20:1). | nih.gov |

| Hydrogenation | [Rh(cod)₂][BF₄] / Sulfonated Phosphine | Various Olefins | Alkanes | Efficient hydrogenation in γ-valerolactone-based ionic liquids allows for catalyst recycling over 10 runs. | rsc.org |

Oxidation of Alcohols

Rhodium(II) acetate is an effective catalyst for the oxidation of alcohols to carbonyl compounds such as aldehydes, ketones, and carboxylic acids. matthey.comchemeurope.com This transformation is a cornerstone of organic synthesis. Catalytic methods using rhodium complexes offer a greener alternative to traditional stoichiometric oxidants, which are often hazardous and generate significant waste. liv.ac.uk

Research has demonstrated that a water-soluble binuclear rhodium(II) complex can efficiently catalyze both the acceptorless dehydrogenation (releasing H₂ gas) and the aerobic oxidation of alcohols in water. liv.ac.uk This dual capability is significant, as it allows for flexibility in choosing reaction conditions. The catalyst shows high efficiency, with substrate-to-catalyst ratios reaching up to 5,000, and can be recycled multiple times without a major loss in activity. liv.ac.uk For the oxidation of primary alcohols, the reaction can be directed to produce either aldehydes or, with further oxidation, carboxylic acids. The mechanism for the formation of carboxylic acids may involve the hydration of an intermediate aldehyde to form a hemiacetal, which is then further dehydrogenated. liv.ac.uk

| Substrate | Catalyst | Oxidant | Product | Yield | Reference |

| Benzyl Alcohol | Binuclear Rh(II) Complex | Air | Benzoic Acid | High | liv.ac.uk |

| Secondary Alcohols | Binuclear Rh(II) Complex | None (Acceptorless) | Ketones | High | liv.ac.uk |

| Primary Alcohols | Binuclear Rh(II) Complex | Air | Carboxylic Acids | High | liv.ac.uk |

Asymmetric Conjugate Additions

Rhodium-catalyzed asymmetric conjugate addition is a robust method for forming carbon-carbon bonds in an enantioselective manner, making it highly valuable for synthesizing complex chiral molecules, including pharmaceutical ingredients. wiley-vch.de This reaction typically involves the addition of an organometallic nucleophile (often derived from boron, silicon, or zinc) to an α,β-unsaturated carbonyl compound. wiley-vch.deorgsyn.org

The field has largely been advanced by the use of chiral ligands that coordinate to the rhodium center, thereby creating a chiral environment that directs the stereochemical outcome of the reaction. orgsyn.orgrsc.org While rhodium(II) acetate itself is achiral, it can serve as a precursor to catalytically active chiral rhodium(I) species. The general catalytic cycle is believed to involve a rhodium(I) intermediate. wiley-vch.de The process has been successfully applied to the synthesis of molecules with all-carbon quaternary stereocenters, a challenging synthetic task. orgsyn.org The development of rhodium-catalyzed additions of organoboron reagents has been particularly impactful due to the stability and functional group tolerance of these nucleophiles compared to more reactive organometallics like organoaluminums. orgsyn.org

| Reaction Type | Catalyst System | Nucleophile | Electrophile | Key Feature | Reference(s) |

| Arylation | (Diene)Rh(I) Complex | Arylboronic Acids | α,β-Unsaturated Ketones | Forms C-C bonds with high enantioselectivity. | wiley-vch.denih.gov |

| Cascade Reaction | Chiral Diene-Rhodium Complex | Arylboronic Acids | Substituted Acrylonitriles | Cascade conjugate addition/cyclization to form 2-amino-4H-chromenes. | rsc.org |

| Quaternary Center Formation | Chiral Diene-Rhodium Complex | Tetraaryl Borates or Boroxines | β,β-disubstituted α,β-unsaturated Carbonyls | Effective for constructing challenging stereogenic all-carbon quaternary centers. | orgsyn.org |

C-H Functionalization via Outer-Sphere Mechanisms

Rhodium-catalyzed C-H functionalization has emerged as a powerful strategy for modifying complex molecules by directly converting C-H bonds into new functional groups, bypassing the need for pre-functionalized substrates. nih.gov Rhodium catalysts, including rhodium(II) acetate, are particularly effective in promoting C-H insertion reactions with diazo compounds, which generate highly reactive rhodium carbene intermediates. nih.gov

Rhodium-catalyzed C-H functionalization can proceed through different mechanistic pathways, broadly classified as inner-sphere and outer-sphere mechanisms. researchgate.net

Inner-sphere mechanisms typically involve the direct coordination of the substrate to the metal center, followed by C-H bond cleavage. Many Rh(III)-catalyzed reactions involving directing groups follow this pathway. nih.govresearchgate.net

Outer-sphere mechanisms do not require direct substrate coordination to the metal for C-H activation. The reaction occurs while the substrate is in the second coordination sphere of the metal complex.

While many rhodium(II) acetate-catalyzed C-H insertion reactions are understood to proceed via an inner-sphere mechanism involving the formation of a rhodium carbene that directly inserts into a C-H bond, the broader context of rhodium catalysis encompasses both pathways. nih.govresearchgate.net The choice of ligand on the rhodium catalyst can profoundly influence the reaction's regio- and stereoselectivity, allowing for the selective functionalization of specific C-H bonds within a molecule. nih.gov This high level of control enables the synthesis of complex structures, such as chiral 1,1-disubstituted and cis-1,3-disubstituted cyclobutanes, simply by altering the catalyst. nih.gov

| Reaction Type | Catalyst | Reactant 1 | Reactant 2 | Product | Key Feature | Reference |

| Intramolecular C-H Insertion | Rhodium(II) Acetate | Diazo Compound | Alkane | Cyclized Product | Catalyst choice modulates regio- and stereoselectivity. | nih.gov |

| Intermolecular C-H Insertion | Rhodium(II) Acetate | Diazo Compound | Cyclobutane | Functionalized Cyclobutane | Access to novel chiral 1,1- and cis-1,3-disubstituted products. | nih.gov |

| Chelation-Assisted Annulation | Rhodium(I) Catalyst | Aryl Imine | Alkene | Polycyclic Aromatic | Demonstrates utility in natural product synthesis. | nih.gov |

Mechanistic Investigations of Dirhodium Ii Acetate Catalyzed Reactions

Elucidation of Catalytic Cycles and Key Intermediates

Central to the catalytic activity of dirhodium(II) acetate (B1210297) is its ability to react with diazo compounds to form highly reactive rhodium carbenoid intermediates. These transient species are the linchpins of a wide range of transformations, including cyclopropanation, C-H insertion, and ylide formation. sigmaaldrich.comnih.gov Similarly, reactions with azides can generate rhodium nitrenoid intermediates, which participate in analogous insertion and amination reactions. rsc.org

The generally accepted mechanism for reactions involving diazo compounds begins with the nucleophilic attack of the diazo compound on one of the rhodium centers of the dirhodium(II) acetate catalyst. chemrxiv.org This is followed by the extrusion of dinitrogen gas (N₂) to generate a transient rhodium carbene intermediate. chemrxiv.orgnih.gov These intermediates are electrophilic and are capable of a wide array of chemical reactions. chemrxiv.orgepa.gov

Computational studies, such as Density Functional Theory (DFT) calculations, have been instrumental in characterizing the structure and reactivity of these fleeting intermediates. chemrxiv.orgnih.gov DFT calculations predict a reaction pathway that involves the complexation of the diazoester to the rhodium catalyst, followed by the loss of N₂ to form the rhodium carbenoid, and then a concerted, asynchronous cyclopropanation transition state. nih.gov In some cases, these reactive donor/acceptor and donor/donor rhodium carbenes have been successfully characterized in the solid state, providing invaluable structural insights. chemrxiv.org

In a similar vein, dirhodium(II) acetate can catalyze the decomposition of azides to form rhodium nitrene intermediates. DFT calculations have shown that the dirhodium catalyst is crucial for generating a reactive Rh₂–nitrene intermediate that possesses radical character. rsc.org These nitrenoids are key intermediates in reactions such as ring expansions of azide-tethered methylenecyclopropanes. rsc.org

Understanding the kinetics of a catalytic reaction requires the identification of the rate-limiting step and any potential catalyst resting states. In dirhodium(II) acetate-catalyzed reactions, the nature of the rate-determining step can vary depending on the specific transformation.

For certain cyclopropanation reactions, particularly with donor/acceptor diazoesters, recent studies combining in situ NMR monitoring and DFT calculations have suggested that the cyclopropanation step itself, rather than the formation of the carbene, is the turnover-limiting step. acs.org This contradicts some earlier hypotheses. Conversely, for many C-H functionalization reactions involving aryldiazoacetates, detailed kinetic studies have revealed that the C-H insertion step is rate-determining. nih.gov

Saturation kinetics, analogous to Michaelis-Menten kinetics in enzyme catalysis, have been observed in several dirhodium(II) carboxylate-catalyzed carbenoid reactions. researchgate.net This observation suggests that the rate-determining step is the generation of the rhodium carbenoid. researchgate.net The formation of rhodium carbene species has been identified as a rate-limiting step in certain reactions involving diazo arylidene succinimides in tetrahydrofuran (B95107). mdpi.com

The catalytic cycle can be inhibited by the coordination of Lewis bases, including solvents, to the axial sites of the dirhodium catalyst. researchgate.net These coordinated molecules can act as resting states, where the catalyst is temporarily deactivated.

Kinetic Studies and Reaction Profile Analysis

Kinetic studies provide quantitative insights into reaction mechanisms, including the nature of transition states and the influence of various factors on reaction rates.

The kinetic isotope effect (KIE) is a powerful tool for probing the mechanism of a reaction by examining the change in reaction rate upon isotopic substitution. In the context of dirhodium(II) acetate-catalyzed reactions, ¹³C KIE studies have been particularly informative.

For the cyclopropanation of styrene (B11656) with methyl phenyldiazoacetate catalyzed by a dirhodium(II) carboxylate, a significant ¹³C KIE was observed at the terminal olefinic carbon, with a smaller effect at the internal olefinic carbon. nih.govacs.org This is consistent with a highly asynchronous cyclopropanation process. nih.govacs.org Similar KIEs were observed with a chiral dirhodium catalyst, suggesting a similar transition-state geometry. nih.gov In contrast, the cyclopropanation with ethyl diazoacetate exhibited a smaller terminal olefinic KIE, indicating an earlier transition state. nih.govacs.org The combination of experimental KIEs with theoretical calculations provides strong support for a mechanism involving a discrete rhodium carbenoid intermediate. acs.org

KIE experiments have also been employed to elucidate the nature of reactive intermediates in C-H functionalization reactions. For instance, in rhodium-catalyzed nitrene chemistry, KIE values can help distinguish between concerted and stepwise mechanisms. nih.gov

In situ spectroscopic techniques allow for the real-time monitoring of a reaction, providing valuable data on the consumption of reactants, formation of products, and observation of intermediates. Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are commonly used for this purpose.

Recent advancements have enabled the direct observation of highly reactive dirhodium carbenes in catalytic settings using in situ NMR spectroscopy. acs.org By using doubly ¹³C-labeled diazoesters, characteristic spectral fingerprints of the metal carbene intermediate can be recorded, confirming its presence during the catalytic cycle. acs.org ¹H NMR can also be used to monitor the consumption of the starting diazoester, providing kinetic profiles of the reaction. acs.org Furthermore, ¹⁰³Rh NMR spectroscopy offers a novel way to study the electronic nature of the dirhodium complexes and their intermediates. acs.org

In situ IR monitoring has been used to measure the precise kinetics of α-diazo-β-ketoester decomposition in dirhodium-catalyzed macrocyclization reactions. acs.org This technique allows for the correlation between the rate of diazo decomposition and the speciation of the dirhodium catalyst. acs.org

Influence of Catalyst Structure, Ligands, and Solvent on Selectivity and Activity

The reactivity and selectivity of dirhodium(II) acetate-catalyzed reactions are profoundly influenced by the structure of the catalyst, the nature of the bridging and axial ligands, and the reaction solvent.

The bridging ligands surrounding the bimetallic core play a crucial role in modulating the electronic properties and steric environment of the catalyst, which in turn affects its reactivity and selectivity. nih.govnsf.gov For instance, changing the dirhodium(II) ligands from the electron-withdrawing perfluorobutyrate to carboxamides can lead to a complete reversal in product selectivity in competitive intramolecular carbenoid reactions. acs.org The strain induced by certain ligands, such as in Rh₂(4S-MEAZ)₄, can lengthen the Rh-Rh bond and result in higher reactivity for diazo decomposition. nih.gov

The axial sites of the dirhodium complex are where the substrate initially coordinates, and these sites can also be occupied by solvent molecules or other Lewis bases. acs.org Axial ligand coordination can significantly impact the catalyst's performance. chemrxiv.orgnsf.gov While strong σ-donor ligands can block both axial sites and lead to inert off-cycle complexes, tethering Lewis base moieties to the bridging ligand scaffold can modulate the electron density of the Rh₂ core and enhance catalytic activity. nsf.gov

The choice of solvent can also have a dramatic effect on the outcome of a reaction. chemrxiv.org Solvents can act as axial ligands, influencing the electronic structure of the catalyst. researchgate.net For example, computational studies have shown that axial solvent coordination can alter the HOMO-LUMO gap of the dirhodium complex. chemrxiv.org In some cases, the solvent can even participate in the reaction. researchgate.net The use of specific solvents, such as hexafluoroisopropanol (HFIP), can lead to enhanced or even switched enantioselectivity in certain cyclopropanation reactions, likely due to the solvent's ability to influence the flexibility of the catalyst. chemrxiv.org

Table 1: Influence of Ligands on Chemoselectivity in Intramolecular Dirhodium(II)-Catalyzed Reactions This table is based on the general findings that ligand electronic properties can reverse selectivity.

| Dirhodium(II) Catalyst Ligand | Electronic Nature | Favored Reaction Pathway |

|---|---|---|

| Perfluorobutyrate | Strongly Electron-Withdrawing | Aromatic Substitution / C-H Insertion |

| Acetate | Moderately Electron-Donating | Mixture of Products |

| Caprolactam/Acetamide | Strongly Electron-Donating | Cyclopropanation / Carbonyl Ylide Formation |

Table 2: Effect of Solvent on Enantioselectivity in Rh₂(S-NTTL)₄-Catalyzed Cyclopropanation This table is representative of data showing solvent effects on enantioselectivity.

| Solvent | Enantiomeric Excess (% ee) |

|---|---|

| Dichloromethane (B109758) (DCM) | Moderate |

| Hexafluoroisopropanol (HFIP) | Significantly Improved (>73% in many cases) |

Electronic and Steric Effects of Bridging Ligands on Catalyst Electrophilicity

The four bridging acetate ligands in dirhodium(II) acetate create a paddlewheel structure that defines the catalyst's core electronic and steric environment. The nature of these bridging ligands profoundly influences the electrophilicity of the rhodium centers, which is a critical determinant of catalyst reactivity. Electron-withdrawing groups on the carboxylate ligands enhance the Lewis acidity of the rhodium centers, making the catalyst more electrophilic. This increased electrophilicity generally leads to higher reactivity in carbene and nitrene transfer reactions.

A common method to quantify these electronic effects is through Hammett plots, which correlate the reaction rates or product distributions of a series of substituted reactants with the electronic properties of the substituents. For instance, in the rhodium-catalyzed formation of carbazoles from biaryl azides, a V-shaped Hammett plot was observed, suggesting a change in the rate-determining step or mechanism based on the electronic nature of the substituents on the aryl ring. nih.gov For electron-donating to moderately electron-withdrawing substituents, a negative ρ-value is observed, indicating a buildup of positive charge in the transition state, consistent with electrophilic aromatic substitution. Conversely, for strongly electron-withdrawing substituents, a positive ρ-value is obtained, suggesting a change in the mechanism or rate-determining step. nih.gov

The steric properties of the bridging ligands also play a crucial role in controlling selectivity. Bulky ligands can create a chiral pocket around the active site, which is essential for enantioselective catalysis. The arrangement of these bulky groups, often described as α (up) or β (down), can lead to different catalyst symmetries (e.g., C4, C2, D2), which in turn influences the stereochemical outcome of the reaction. mdpi.comcanberra.edu.au While it was initially thought that only catalysts with specific symmetries could achieve high enantioselectivity, it is now understood that high levels of stereocontrol can be obtained with various ligand arrangements. mdpi.com The flexibility of these ligands in solution also allows the catalyst to adopt different conformations to accommodate various substrates and axial ligands. canberra.edu.au

Computational studies have further illuminated the interplay of electronic and steric effects. By creating a "catalyst map" based on calculated steric and electronic parameters for a diverse set of dirhodium(II) catalysts, researchers can correlate these properties with experimental outcomes such as yield and selectivity. nih.govbris.ac.uk This approach aids in the rational selection of catalysts for specific applications and can guide the design of new catalysts with desired properties. nih.govbris.ac.uk

Table 1: Effect of Bridging Ligand on Enantioselectivity in a Model Cyclopropanation Reaction

| Catalyst Precursor | Bridging Ligand | Product | Enantiomeric Excess (% ee) |

| Rh₂(S-PTTL)₄ | N-Phthaloyl-tert-leucinate | Cyclopropane (B1198618) | 74 |

| Rh₂(S-PTV)₄ | N-Phthaloyl-valinate | Cyclopropane | 51 |

| Rh₂(S-PTA)₄ | N-Phthaloyl-alaninate | Cyclopropane | 35 |

| Data sourced from a study on tandem carbonyl ylide formation/intermolecular 1,3-dipolar cycloaddition of α-diazoketones. mdpi.com |

Role of Axial Ligands in Modulating Catalytic Stereoselectivity and Rate

While the bridging ligands form the core of the dirhodium(II) catalyst, the two axial positions are where substrate binding and the key catalytic events occur. Axial ligands, which can be solvent molecules or intentionally added Lewis bases, play a critical role in modulating the catalyst's activity and selectivity. researchgate.net Coordination of a Lewis base to an axial site can influence the electronic properties of the distal rhodium center through the Rh-Rh bond, affecting its electrophilicity and, consequently, its reactivity. nsf.gov